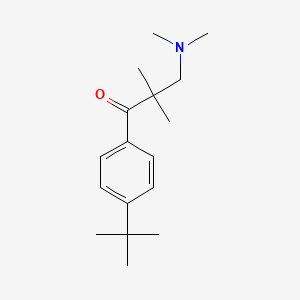![molecular formula C13H13NO3 B14647202 (2Z)-2-[(4-nitrophenyl)methylidene]cyclohexan-1-one CAS No. 56005-41-5](/img/structure/B14647202.png)
(2Z)-2-[(4-nitrophenyl)methylidene]cyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-2-[(4-nitrophenyl)methylidene]cyclohexan-1-one is an organic compound characterized by a cyclohexanone core with a nitrophenylmethylidene substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(4-nitrophenyl)methylidene]cyclohexan-1-one typically involves the condensation of 4-nitrobenzaldehyde with cyclohexanone under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(2Z)-2-[(4-nitrophenyl)methylidene]cyclohexan-1-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Reduction: (2Z)-2-[(4-aminophenyl)methylidene]cyclohexan-1-one.
Oxidation: Various oxidized derivatives depending on the specific conditions used.
Substitution: Substituted derivatives with different functional groups replacing the nitro group.
Applications De Recherche Scientifique
(2Z)-2-[(4-nitrophenyl)methylidene]cyclohexan-1-one has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of various chemical products.
Mécanisme D'action
The mechanism of action of (2Z)-2-[(4-nitrophenyl)methylidene]cyclohexan-1-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The exact pathways and targets depend on the specific context and application of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2Z)-2-[(4-aminophenyl)methylidene]cyclohexan-1-one: A reduced derivative with an amino group instead of a nitro group.
(2Z)-2-[(4-methylphenyl)methylidene]cyclohexan-1-one: A derivative with a methyl group instead of a nitro group.
Uniqueness
(2Z)-2-[(4-nitrophenyl)methylidene]cyclohexan-1-one is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications and distinguishes it from its analogs.
Propriétés
Numéro CAS |
56005-41-5 |
|---|---|
Formule moléculaire |
C13H13NO3 |
Poids moléculaire |
231.25 g/mol |
Nom IUPAC |
(2Z)-2-[(4-nitrophenyl)methylidene]cyclohexan-1-one |
InChI |
InChI=1S/C13H13NO3/c15-13-4-2-1-3-11(13)9-10-5-7-12(8-6-10)14(16)17/h5-9H,1-4H2/b11-9- |
Clé InChI |
WKEXENOSHSPMMW-LUAWRHEFSA-N |
SMILES isomérique |
C1CCC(=O)/C(=C\C2=CC=C(C=C2)[N+](=O)[O-])/C1 |
SMILES canonique |
C1CCC(=O)C(=CC2=CC=C(C=C2)[N+](=O)[O-])C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-Dithiabicyclo[1.1.0]butane](/img/structure/B14647121.png)
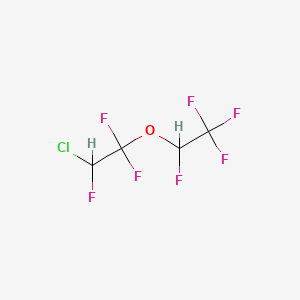
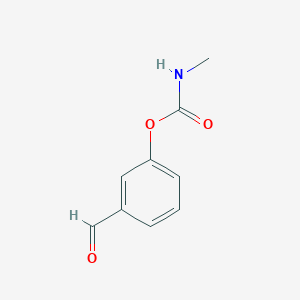
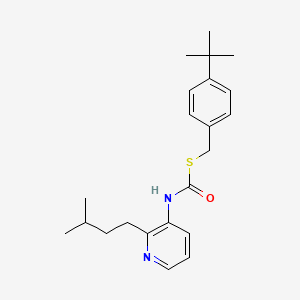
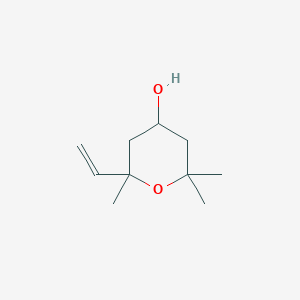
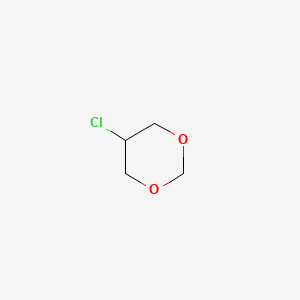
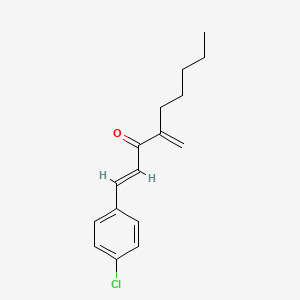
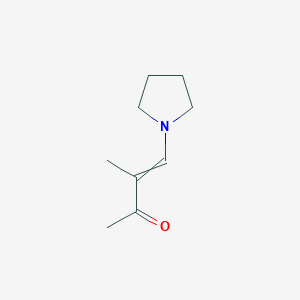
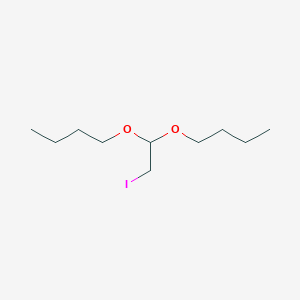
![{2-[(4-Cyclopentylphenyl)sulfanyl]phenyl}acetic acid](/img/structure/B14647184.png)
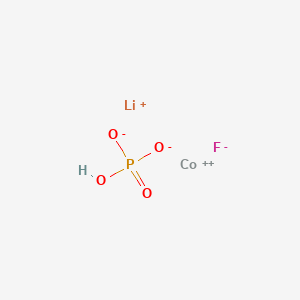
![2-[2-(2,4,5-Trichlorophenoxy)acetamido]ethane-1-sulfonic acid](/img/structure/B14647208.png)

